

A Spectroscopic Comparative Analysis of 1-(2-Phthalimidobutyryl)chloride and Its Derivatives

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Compound of Interest

Compound Name: **1-(2-Phthalimidobutyryl)chloride**

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This guide provides a detailed spectroscopic comparison of **1-(2-Phthalimidobutyryl)chloride** and its conceptual derivatives. The analysis is targeted towards researchers, scientists, and professionals in drug development, offering a foundational dataset for the characterization of this class of compounds. The spectroscopic data presented herein are predicted based on established chemical principles and data from analogous structures, providing a robust framework for experimental validation.

Introduction

1-(2-Phthalimidobutyryl)chloride is a chemical compound featuring a phthalimide group attached to a butyryl chloride moiety. The phthalimide group is a key structural feature in many biologically active molecules, including anxiolytics, anti-inflammatory agents, and immunomodulators. The acyl chloride group, on the other hand, is a reactive functional group commonly used in organic synthesis to introduce the butyryl phthalimide scaffold into larger molecules. Understanding the spectroscopic properties of this parent compound and its derivatives is crucial for their synthesis, purification, and identification in various chemical and biological assays.

This guide will focus on a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(2-Phthalimidobutyryl)chloride** and two representative derivatives: 1-(2-Phthalimidobutyryl)amide and Methyl 1-(2-Phthalimidobutyryl)acetate.

Data Presentation: Spectroscopic Comparison

The following tables summarize the predicted quantitative spectroscopic data for **1-(2-Phthalimidobutyryl)chloride** and its derivatives. These predictions are based on the analysis of structurally similar compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1-(2- Phthalimidobutry yl)chloride	7.85 - 7.95	m	2H	Ar-H
7.70 - 7.80	m	2H		Ar-H
4.05	t	2H		-CH ₂ -N
3.10	t	2H		-CH ₂ -COCl
2.20	p	2H		-CH ₂ -CH ₂ -CH ₂ -
1-(2- Phthalimidobutry yl)amide	7.85 - 7.95	m	2H	Ar-H
7.70 - 7.80	m	2H		Ar-H
6.50 (br s), 5.80 (br s)	br s	2H		-CONH ₂
3.95	t	2H		-CH ₂ -N
2.40	t	2H		-CH ₂ -CONH ₂
2.10	p	2H		-CH ₂ -CH ₂ -CH ₂ -
Methyl 1-(2- Phthalimidobutry yl)acetate	7.85 - 7.95	m	2H	Ar-H
7.70 - 7.80	m	2H		Ar-H
3.90	t	2H		-CH ₂ -N
3.70	s	3H		-OCH ₃
2.60	t	2H		-CH ₂ -COOCH ₃
2.05	p	2H		-CH ₂ -CH ₂ -CH ₂ -

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Assignment
1-(2-Phthalimidobutyl)chloride	173.0	-COCl
168.0	Phthalimide C=O	
134.0	Ar-C	
132.0	Ar-C (quaternary)	
123.5	Ar-C	
45.0	-CH ₂ -COCl	
37.0	-CH ₂ -N	
25.0	-CH ₂ -CH ₂ -CH ₂ -	
1-(2-Phthalimidobutyl)amide	175.0	-CONH ₂
168.5	Phthalimide C=O	
134.0	Ar-C	
132.0	Ar-C (quaternary)	
123.5	Ar-C	
38.0	-CH ₂ -CONH ₂	
37.5	-CH ₂ -N	
26.0	-CH ₂ -CH ₂ -CH ₂ -	
Methyl 1-(2-Phthalimidobutyl)acetate	172.0	-COOCH ₃
168.5	Phthalimide C=O	
134.0	Ar-C	
132.0	Ar-C (quaternary)	
123.5	Ar-C	
52.0	-OCH ₃	

37.5	-CH ₂ -N
35.0	-CH ₂ -COOCH ₃
25.5	-CH ₂ -CH ₂ -CH ₂ -

Table 3: Predicted Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound	ν (C=O, acyl chloride)	ν (C=O, phthalimide)	ν (C-N)	ν (C-Cl)	Other Key Bands
1-(2-Phthalimidobutyryl)chloride	~1800 (s)	~1770 (s), ~1710 (s)	~1390 (m)	~720 (m)	~3050 (w, Ar-H), ~2950 (m, C-H)
1-(2-Phthalimidobutyryl)amide	-	~1770 (s), ~1710 (s)	~1395 (m)	-	~3350, ~3180 (m, N-H), ~1650 (s, Amide I)
Methyl 1-(2-Phthalimidobutyryl)acetate	-	~1770 (s), ~1710 (s)	~1390 (m)	-	~1740 (s, C=O ester), ~1200 (s, C-O)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

Compound	Molecular Formula	Molecular Weight	Predicted m/z of Molecular Ion [M] ⁺	Key Fragmentation Peaks (m/z)
1-(2- Phthalimidobutyryl)chloride	C ₁₂ H ₁₀ ClNO ₃	251.67	251/253 (3:1)	216 ([M-Cl] ⁺ , 160, 147, 130, 104, 76)
1-(2- Phthalimidobutyryl)amide	C ₁₂ H ₁₂ N ₂ O ₃	232.24	232	215, 160, 148, 130, 104, 76
Methyl 1-(2- Phthalimidobutyryl)acetate	C ₁₃ H ₁₃ NO ₄	247.25	247	216, 188, 160, 148, 130, 104, 76

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **1-(2-Phthalimidobutyryl)chloride** and its derivatives.

Synthesis of **1-(2-Phthalimidobutyryl)chloride**

- Starting Material: 4-(Phthalimido)butyric acid.
- Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
- Procedure: To a solution of 4-(phthalimido)butyric acid in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
- Reaction: The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases.
- Work-up: The excess reagent and solvent are removed under reduced pressure to yield the crude **1-(2-Phthalimidobutyryl)chloride**, which can be used directly or purified by distillation or crystallization.

Synthesis of Derivatives

- 1-(2-Phthalimidobutyryl)amide: The crude acyl chloride is dissolved in a dry, inert solvent and treated with an excess of ammonia (gas or a solution in an organic solvent) at low temperature.
- Methyl 1-(2-Phthalimidobutyryl)acetate: The crude acyl chloride is dissolved in a dry, inert solvent and treated with an excess of methanol, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

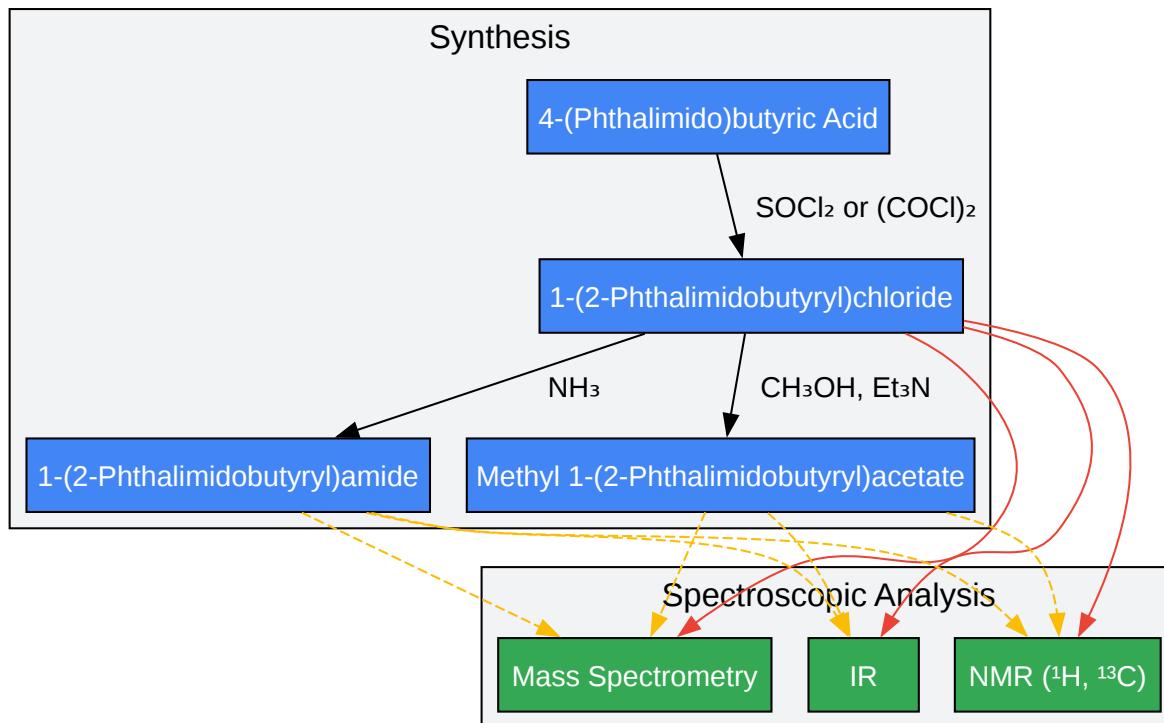
Spectroscopic Analysis

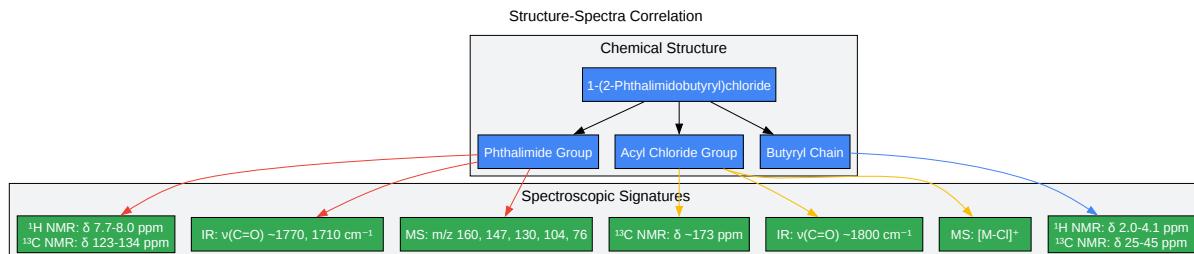
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are recorded using an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids or oils) or as a KBr pellet (for solids).
- Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The samples are introduced directly or via a gas chromatograph.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **1-(2-Phthalimidobutyryl)chloride** and its derivatives.

Synthesis and Analysis Workflow





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